molecular formula C8H18N2O B039345 1-(2-Methoxypropyl)piperazine CAS No. 118560-17-1

1-(2-Methoxypropyl)piperazine

Cat. No.: B039345
CAS No.: 118560-17-1
M. Wt: 158.24 g/mol
InChI Key: FEDWUGYKPJNTNR-UHFFFAOYSA-N
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Description

1-(2-Methoxypropyl)piperazine is a piperazine derivative characterized by a methoxypropyl substituent at the nitrogen atom of the piperazine ring. Piperazine derivatives are renowned for their versatility due to the nitrogen-rich core, which enables hydrogen bonding, complexation, and interaction with biological targets .

For example, 1-(2-hydroxypropyl)piperazine derivatives, such as HEHPP (1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine), demonstrate high water solubility and applications in SO₂ absorption, suggesting that methoxypropyl analogs may share similar physicochemical advantages .

Properties

CAS No.

118560-17-1

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(2-methoxypropyl)piperazine

InChI

InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

FEDWUGYKPJNTNR-UHFFFAOYSA-N

SMILES

CC(CN1CCNCC1)OC

Canonical SMILES

CC(CN1CCNCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazine

  • Structure : Aryl-substituted piperazine with a methoxy group at the ortho position of the phenyl ring.
  • Activity : Acts as a 5-HT1B receptor agonist, showing variable effects on sympathetic nerve discharge (SND) in cardiovascular studies .
  • Key Difference : The methoxyphenyl group enhances aromatic interactions with receptors, unlike the aliphatic 2-methoxypropyl chain, which may prioritize hydrophobic interactions.

1-(3-Chlorophenyl)piperazine (mCPP)

  • Structure : Chlorinated arylpiperazine.
  • Activity : A serotonergic agent with affinity for 5-HT receptors; used in neuropharmacology research .
  • Key Difference : The electron-withdrawing chlorine atom increases metabolic stability compared to methoxypropyl groups, which are more prone to oxidation.

1-(3-Phenylpropyl)piperazine

  • Structure : Piperazine with a phenylpropyl chain.
  • Activity : Exhibits medium affinity for hERG channels, relevant in cardiac safety profiling .

HEHPP (1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine)

  • Structure : Dual hydroxyalkyl substituents.
  • Applications : Used as an organic amine absorbent for SO₂ due to high water solubility and low corrosion .
  • Key Difference: Hydroxy groups enable strong hydrogen bonding, whereas the methoxy group in 1-(2-Methoxypropyl)piperazine offers steric hindrance without H-bond donor capacity.

Pharmacological and Functional Comparisons

Compound Substituent Key Properties/Activities Applications Reference
1-(2-Methoxypropyl)piperazine 2-Methoxypropyl Hypothetical: Moderate polarity, solubility Potential drug intermediate, catalyst N/A
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl 5-HT1B agonism, variable SND effects Neuropharmacology
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl 5-HT receptor binding, metabolic stability Neurotransmitter research
1-(3-Phenylpropyl)piperazine 3-Phenylpropyl hERG channel affinity (medium) Cardiac safety screening
HEHPP 2-Hydroxyethyl/propyl High water solubility, SO₂ absorption Environmental chemistry

Research Findings and Mechanistic Insights

  • Neurotransmitter Modulation : 1-(2-Methoxyphenyl)piperazine increases or decreases SND depending on receptor subtype (5-HT1A vs. 5-HT2), highlighting substituent-dependent effects .
  • Material Science : HEHPP’s low corrosion rate (1.626 mm/a on stainless steel) and high SO₂ absorption (0.452 mol/mol) demonstrate the utility of polar substituents in industrial applications .

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